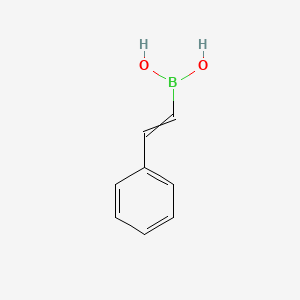

Styrylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

4363-35-3 |

|---|---|

Formule moléculaire |

C8H9BO2 |

Poids moléculaire |

147.97 g/mol |

Nom IUPAC |

2-phenylethenylboronic acid |

InChI |

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H |

Clé InChI |

VKIJXFIYBAYHOE-UHFFFAOYSA-N |

SMILES canonique |

B(C=CC1=CC=CC=C1)(O)O |

Origine du produit |

United States |

Styrylboronic Acid: an Overview in Contemporary Organic Synthesis

Significance of Vinylic Organoboron Reagents in C-C and C-Heteroatom Bond Formation

Vinylic organoboron reagents, including styrylboronic acid and its derivatives, are indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netnih.gov Their prominence is largely attributed to their role in transition metal-catalyzed cross-coupling reactions, a powerful methodology for forging new chemical bonds. researchgate.netrsc.org

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this chemistry, lauded for its mild reaction conditions, functional group tolerance, and the use of relatively stable and environmentally benign organoboron reagents. rsc.org Vinylic boronic acids and their esters are particularly effective coupling partners with a wide range of organic halides and triflates, leading to the stereospecific formation of substituted alkenes. This capability is crucial in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. wiley.comaablocks.comrsc.org

Beyond the celebrated Suzuki-Miyaura reaction, vinylic organoboron compounds participate in a variety of other important transformations:

Chan-Lam Coupling: This copper-catalyzed reaction facilitates the formation of C-N and C-O bonds, providing a valuable route to vinylamines and vinyl ethers. wiley.com

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound, the Petasis reaction offers an efficient pathway to highly functionalized amines. acs.org Electron-rich boronic acids like (E)-styrylboronic acid have shown good yields in these transformations. acs.org

Conjugate Additions: Vinylic boronic acids can undergo conjugate addition to α,β-unsaturated systems, expanding their synthetic utility. acs.org

Formylation Reactions: Recent developments have shown that boronic acids can be formylated under organocatalytic conditions, producing α,β-unsaturated aldehydes.

The stability, availability, and diverse reactivity of vinylic organoboron reagents have solidified their position as essential building blocks in the synthetic chemist's toolbox. acs.org

Evolution of this compound as a Key Synthetic Building Block

The journey of this compound from a chemical curiosity to a key synthetic intermediate mirrors the broader evolution of organoboron chemistry. wikipedia.org Early work focused on the fundamental synthesis and reactivity of organoboranes. A common and effective method for preparing vinylic boronic acids is the hydroboration of alkynes. rsc.org For instance, the reaction of phenylacetylene with catecholborane, followed by hydrolysis, yields (E)-styrylboronic acid. scholaris.ca

The development of robust and versatile cross-coupling reactions, particularly the Suzuki-Miyaura coupling, propelled this compound and its analogs to the forefront of organic synthesis. chemrxiv.org Chemists recognized their potential for constructing the styryl motif, a structural unit prevalent in numerous biologically active molecules and functional materials.

More recent research has focused on refining the synthesis and application of this compound derivatives. For example, methods for preparing B-protected β-styrylboronic acids have been developed to facilitate iterative cross-coupling reactions for the synthesis of complex conjugated systems like oligo(phenylenevinylene)s. acs.orgnih.govfigshare.com These "masked" boronic acids offer enhanced control over reactivity in multi-step synthetic sequences. acs.org

Furthermore, this compound has been employed in the enantioselective conjugate addition to dienones, catalyzed by an O-monoacyltartaric acid, to produce optically active cyclopentenones. acs.org It has also been utilized in the synthesis of specialized materials, such as boronic styryl and distyryl BODIPY dyes for potential use in dye-sensitized solar cells. nih.gov

The continuous development of new reactions and applications underscores the enduring importance of this compound as a versatile and powerful tool in contemporary organic synthesis. Its ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions ensures its continued relevance in both academic research and industrial applications.

Synthetic Methodologies for Styrylboronic Acid Derivatives

Hydroboration Approaches

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a fundamental method for preparing organoboranes, including styrylboronic acid derivatives. orgsyn.orgorgsyn.org Various catalytic systems have been developed to control the regioselectivity and stereoselectivity of this reaction.

Iridium-Catalyzed Hydroboration of Alkynes with Aminodiaminatoboranes

Iridium catalysts have proven to be highly effective for the hydroboration of alkynes. organic-chemistry.org A notable strategy involves the use of 1,8-naphthalenediaminatoborane ((dan)BH) as the hydroboration reagent. This B-protected borane allows for the synthesis of β-styrylboronic acids, which are useful for the iterative synthesis of oligo(phenylenevinylene)s. researchgate.netacs.org The iridium-catalyzed hydroboration of terminal alkynes with pinacolborane, often in the presence of ligands like dppm (bis(diphenylphosphino)methane) or dppe (1,2-bis(diphenylphosphino)ethane), results in the highly selective addition of the boron atom to the terminal carbon. organic-chemistry.org

Another developed hydroboration reagent is an anthranilamide-substituted borane, H–B(aam), which is stable and easy to handle. rsc.org This reagent facilitates the direct synthesis of linear (E)-alkenyl–B(aam)s through regio- and stereoselective hydroboration of terminal alkynes catalyzed by iridium. rsc.org Mechanistic studies have identified a boryliridium hydride complex, formed from the oxidative addition of H–B(aam) to the iridium catalyst, as a key intermediate. rsc.org

The stereoselectivity of the hydroboration of alkynes can be challenging. nih.gov For instance, iridium-catalyzed hydroboration using [Ir(COD)Cl]₂/2dppm has been employed in the late-stage functionalization of peptides containing alkyne residues on a solid phase. nih.gov

| Catalyst System | Borane Reagent | Product Type | Selectivity | Ref. |

| [Ir(COD)Cl]₂/dppm or dppe | Pinacolborane | Terminal alkyl- and 1-alkenylboron compounds | >99% terminal selectivity | organic-chemistry.org |

| Iridium catalyst | 1,8-Naphthalenediaminatoborane ((dan)BH) | β-Styrylboronic acids | High | researchgate.netacs.org |

| Iridium catalyst | Anthranilamide-substituted borane (H–B(aam)) | (E)-alkenyl–B(aam)s | Regio- and stereoselective | rsc.org |

| [Ir(COD)Cl]₂/2dppm | Pinacolborane | Peptide vinylboronic acids | Mixture of adducts | nih.gov |

Palladium-Catalyzed Hydroboration and Related Processes

Palladium catalysts are also widely used for the synthesis of this compound derivatives. A common method involves the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates. organic-chemistry.org This approach provides a route to (Z)-1-alkenylboronic pinacol esters. orgsyn.org

Furthermore, a palladium-catalyzed, direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron has been developed. organic-chemistry.orgnih.gov This method allows for the in situ conversion of the resulting boronic acids into more stable trifluoroborate or boronate ester derivatives. organic-chemistry.orgnih.gov An efficient procedure for the hydroboration of unactivated internal alkynes using a palladium catalyst in water has also been reported, yielding vinylboronates. nih.gov

The palladium-catalyzed borylation of 1-alkenyl halides or triflates with bis(pinacolato)diboron in the presence of potassium phenoxide is another effective method for synthesizing 1-alkenylboronic acid pinacol esters. organic-chemistry.org

| Catalyst | Reagents | Product | Ref. |

| Palladium catalyst | 1-Alkenyl halides/triflates, Bis(pinacolato)diboron | (Z)-1-Alkenylboronic pinacol esters | orgsyn.org |

| Palladium catalyst | Aryl chlorides, Tetrahydroxydiboron | Arylboronic acids (in situ to derivatives) | organic-chemistry.orgnih.gov |

| Pd(PPh₃)₄ | Unactivated internal alkynes, Bis(pinacolato)diboron, HOAc | Vinylboronates | nih.gov |

| PdCl₂(PPh₃)₂·2PPh₃ | 1-Alkenyl halides/triflates, Bis(pinacolato)diboron, KOPh | 1-Alkenylboronic acid pinacol esters | organic-chemistry.org |

Other Hydroboration Strategies

Beyond iridium and palladium, other catalytic systems and reagents have been explored for the hydroboration of alkynes. Ruthenium-catalyzed hydroboration of terminal alkynes with H–B(dan) using N-heterocyclic-carbene-ligated ruthenium complexes provides a pathway to (Z)-alkenylboranes. acs.org This method is distinct from other (Z)-selective hydroborations as it proceeds through the insertion of the alkyne into a Ru–B bond. acs.org

Metal-free hydroboration methods have also emerged. For example, carboxylic acids can catalyze the direct hydroboration of terminal and internal alkynes with pinacolborane. organic-chemistry.org

Homologation and Functionalization of Boronic Acids

Formal Homologation of sp²-Hybridized Boronic Acids via Cross-Coupling

The formal homologation of sp²-hybridized boronic acids represents a powerful strategy for creating more complex boronic acids from simpler precursors. This is achieved through the cross-coupling of boronic acids with haloaryl or halovinyl boronic acid MIDA (N-methyliminodiacetic acid) esters. acs.org Careful control of the basic biphasic conditions is crucial to facilitate the cross-coupling while preventing premature hydrolysis of the MIDA ester. acs.org

This methodology allows for the direct synthesis of functionalized boronic acids, which can serve as platforms for diversity-oriented synthesis in fields like medicinal chemistry. acs.org The control of solution speciation of boronic acid pinacol (BPin) and MIDA (BMIDA) esters during a Suzuki–Miyaura cross-coupling enables the chemoselective formal homologation of BPin esters. nih.govcore.ac.uk This approach is tolerant of both aryl and vinyl functionalities. nih.govcore.ac.uk

Metal-Free One-Pot Synthesis of Boron Quinolate Derivatives

A metal-free, one-pot synthesis of tetracoordinated borinic acids, specifically boron quinolate derivatives, has been reported. mdpi.comresearchgate.netresearchgate.net This reaction involves the use of a boronic acid, a bidentate ligand (such as 8-hydroxyquinoline), and a base like potassium phosphate in a suitable solvent like 1,4-dioxane at reflux. mdpi.com this compound has been shown to be a successful substrate in this reaction, affording the corresponding boron quinolate in good yield. mdpi.com This method is compatible with both electron-donating and electron-withdrawing groups on the aromatic ring of the boronic acid. mdpi.com

| Reactants | Conditions | Product | Yield | Ref. |

| This compound, 8-Hydroxyquinoline | K₃PO₄, 1,4-dioxane, reflux | Styryl boron quinolate | 79% | mdpi.com |

| Phenylboronic acid, 8-Hydroxyquinoline | K₃PO₄, 1,4-dioxane, reflux | Phenyl boron quinolate | - | mdpi.com |

Microwave-Assisted Synthetic Routes for Functionalized Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often with reduced environmental impact compared to conventional heating methods. In the synthesis of functionalized this compound derivatives, microwave irradiation has been successfully employed in various synthetic strategies, including Suzuki-Miyaura cross-coupling reactions, Knoevenagel condensations, and hydroboration of alkynes. This approach offers a rapid and efficient alternative for the preparation of these valuable compounds.

One prominent application of microwave technology is in the Suzuki-Miyaura cross-coupling reaction to form the styrenic C=C bond. researchgate.netsci-hub.se This method typically involves the reaction of a halo-substituted aromatic or heterocyclic compound with a vinylboronic acid derivative, or conversely, an arylboronic acid with a vinyl halide, in the presence of a palladium catalyst and a base. researchgate.netsci-hub.se Microwave heating can significantly shorten reaction times from hours to minutes, while often providing higher yields compared to conventional heating. researchgate.net For instance, the coupling of various aryl and heteroaryl halides with (E)-styrylboronic acid and its derivatives has been efficiently achieved under microwave irradiation, demonstrating the broad applicability of this method. sci-hub.se

Another key synthetic transformation amenable to microwave assistance is the Knoevenagel condensation. nih.gov This reaction is utilized to form styryl linkages by reacting an active methylene compound (or a methyl group attached to an electron-withdrawing group) with an aldehyde, such as 4-formylphenylboronic acid. nih.gov Research has shown that microwave irradiation can promote this condensation, which may be difficult to achieve under standard thermal conditions, potentially due to side reactions like boroxine formation. nih.gov This technique has been successfully applied to the synthesis of complex molecules like BODIPY dyes containing a this compound moiety. nih.gov

Furthermore, the hydroboration of terminal alkynes represents another synthetic route to this compound derivatives that can be accelerated by microwave irradiation. chemistryviews.orgresearchgate.net This reaction involves the addition of a borane reagent, such as pinacolborane, across the carbon-carbon triple bond of an alkyne. chemistryviews.org Microwave-assisted hydroboration can proceed rapidly and efficiently, sometimes even without the need for a metal catalyst or solvent, to yield (E)-alkenylboronates with high stereoselectivity. chemistryviews.orgresearchgate.net

The following table summarizes representative examples of microwave-assisted synthetic routes to functionalized this compound derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Product | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Ref |

| 4-Nitrophenyl BODIPY, 4-Formylphenylboronic acid | Styryl BODIPY boronic acid derivative | Piperidine, Acetic acid | Toluene | Microwave, vigorous boil, 6 h | - | nih.gov |

| 2-Chloro-5-nitroimidazole, (E)-Styrylboronic acid | 2-((E)-Styryl)-5-nitroimidazole | Pd(PPh₃)₄, Na₂CO₃ | DME-EtOH | Microwave, 75°C, 10 min | 92 | sci-hub.se |

| 2-Chloro-5-nitroimidazole, (E)-4-Methylthis compound | 2-((E)-4-Methylstyryl)-5-nitroimidazole | Pd(PPh₃)₄, Na₂CO₃ | DME-EtOH | Microwave, 75°C, 10 min | 98 | sci-hub.se |

| 2-Chloro-5-nitroimidazole, (E)-4-(Trifluoromethyl)this compound | 2-((E)-4-(Trifluoromethyl)styryl)-5-nitroimidazole | Pd(PPh₃)₄, Na₂CO₃ | DME-EtOH | Microwave, 75°C, 10 min | 85 | sci-hub.se |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, (E)-Styrylboronic acid | 3-((E)-Styryl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2, XPhos, K₂CO₃ | Dioxane | Microwave, 135°C, 40 min | 78 | nih.govresearchgate.net |

| Phenylacetylene, Pinacolborane | (E)-2-Phenylvinylboronic acid pinacol ester | None (metal-free) | Solvent-free | Microwave, 215°C, 20 min | - | chemistryviews.orgresearchgate.net |

Reactivity and Catalytic Transformations Involving Styrylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and styrylboronic acid is a key participant in several of these transformations. These reactions enable the formation of complex molecular architectures from simpler, readily available starting materials.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.orgwikipedia.org this compound serves as the organoboron component, providing the styryl group to the new molecule. The general mechanism involves an oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A significant application of this compound in Suzuki-Miyaura coupling is the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones. acs.org This is achieved by coupling this compound with benzoyl chlorides. ekb.egnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent like anhydrous toluene. nih.govmdpi.comjapsonline.com This method provides good to excellent yields of chalcones (68–93%). mdpi.com An alternative pathway to chalcones involves the coupling of arylboronic acids with cinnamoyl chloride, though this route has been reported to give more moderate yields (41–51%). mdpi.com

Table 1: Synthesis of Chalcones via Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst System | Product | Yield (%) | Reference |

| This compound and Benzoyl chlorides | Pd(PPh₃)₄ / Cs₂CO₃ in Toluene | Chalcones | 68–93 | mdpi.com |

| Arylboronic acids and Cinnamoyl chloride | Pd(PPh₃)₄ / Cs₂CO₃ in Toluene | Chalcones | 41–51 | mdpi.com |

| This compound and Benzoic anhydride | PdCl₂ / Na₂CO₃ in H₂O/acetone | Chalcone | 78 | mdpi.com |

This compound readily undergoes Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl halides, demonstrating the versatility of this reaction. organic-chemistry.orgnih.govnih.gov This includes the coupling with less reactive aryl chlorides, such as chlorotoluenes, which can be achieved using highly active catalyst systems. organic-chemistry.orgresearchgate.net For instance, palladium complexes with bulky phosphine ligands are effective in these transformations. researchgate.net

The coupling of this compound with halogenated aminopyrazoles has been developed to synthesize (E)-(4-styryl)aminopyrazoles. researchgate.netacs.orgnih.gov An efficient method utilizes the pre-catalyst palladacycle XPhos Pd G2 with XPhos as a ligand, potassium carbonate as the base, and a green solvent system of ethanol/water under microwave irradiation. researchgate.net This methodology has proven effective for coupling with 4-bromo aminopyrazoles and their amides. researchgate.net Similarly, 4-bromopyrazoles have been coupled with styrylboronic acids to produce (E)-3,5-dinitro-4-styryl-1H-pyrazoles using the same precatalyst. researchgate.net The choice of halogen on the pyrazole is crucial, with bromo and chloro derivatives being superior to iodo derivatives due to a reduced tendency for dehalogenation side reactions. researchgate.netacs.orgnih.govacs.org The development of efficient catalysts, including those derived from palladium precatalysts and monophosphine ligands, has been instrumental in the successful coupling of challenging heteroaryl halides. nih.govmit.edu

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides

| Heteroaryl Halide | Catalyst System | Product | Reference |

| 4-Bromo aminopyrazoles | XPhos Pd G2 / XPhos, K₂CO₃, EtOH/H₂O (microwave) | (E)-(4-Styryl)aminopyrazoles | researchgate.net |

| 4-Bromopyrazoles | XPhos Pd G2, K₂CO₃, EtOH/H₂O | (E)-3,5-Dinitro-4-styryl-1H-pyrazoles | researchgate.net |

Oligo(phenylenevinylene)s (OPVs) are conjugated molecules with interesting photophysical properties. An iterative approach using Suzuki-Miyaura coupling with this compound derivatives allows for the controlled, step-by-step synthesis of these oligomers. acs.orgnih.govfigshare.com This strategy often employs a "boron-masking" technique, where the boronyl group is protected to prevent unwanted side reactions. acs.orgchemrxiv.org For instance, 1,8-diaminonaphthalene can be used as a protecting group for the boronyl moiety. acs.orgnih.govfigshare.com

The iterative process involves the coupling of a masked this compound bearing a halo-substituted aryl group with another coupling partner. acs.orgsci-hub.se After the first coupling, the protecting group is removed, and the newly revealed boronic acid can then participate in a subsequent coupling reaction, allowing for the elongation of the OPV chain. acs.org This method provides a high degree of control over the final structure of the oligo(phenylenevinylene). acs.org

The functionalization of porphyrins is crucial for tuning their electronic and photophysical properties for various applications. acs.orgnih.govnih.govbeilstein-journals.org The Suzuki-Miyaura coupling is a robust tool for introducing substituents onto the porphyrin macrocycle. acs.orgnih.govnih.govbeilstein-journals.org this compound can be coupled with halogenated porphyrins to introduce styryl groups. For example, the coupling of a meso-bromosubporphyrin with this compound has been achieved using a catalytic amount of Pd(PPh₃)₄ in THF, yielding the corresponding styrylsubporphyrin in good yield. acs.org This reaction has also been applied to the functionalization of other halogenated porphyrins, such as those with bromo-phenyl substituents at the meso-positions. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields, even in sterically demanding porphyrin environments. nih.govbeilstein-journals.org

Iterative Synthesis of Oligo(phenylenevinylene)s

Photoredox Catalysis and Radical-Polar Cross-Coupling

In recent years, photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions to proceed under mild conditions using visible light. acs.orgcam.ac.uknih.gov Styrylboronic acids can be involved in photoredox-catalyzed radical-polar cross-coupling reactions. acs.org In these processes, a photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process. cam.ac.uknih.gov This can lead to the generation of radical species from the boronic acid derivative. cam.ac.uk These radicals can then participate in C-C bond formation. cam.ac.uknih.gov While the direct use of styrylboronic acids in these reactions is an area of ongoing research, related vinyl trifluoroborates have been shown to participate in visible-light-mediated reactions with electrophilic radicals. acs.org This suggests the potential for developing similar reactivity with styrylboronic acids, opening new avenues for their application in constructing complex molecules under mild, light-driven conditions.

Organophotoredox Catalysis with Redox-Active Esters

A notable advancement in the application of this compound involves its use in organophotoredox catalysis for C(sp³)–C(sp²) cross-coupling reactions. researchgate.net This process typically pairs styrylboronic acids with redox-active esters, such as N-hydroxyphthalimide (NHPI) esters, to forge new carbon-carbon bonds. researchgate.netnih.gov An improved metal-free method utilizes an organic photocatalyst, which allows for faster reactions and lower catalyst loadings compared to previous noble-metal-based systems. thieme-connect.com

The reaction is often mediated by an electron shuttle, which facilitates a radical-polar crossover process. nih.gov For instance, the benchmark reaction between this compound and cyclohexyl NHPI ester can be effectively catalyzed by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) with triphenylamine (Ph₃N) acting as an electron shuttle. thieme-connect.com This organocatalytic system demonstrates superior efficiency, reaching completion in one hour with low catalyst loading, an improvement upon ruthenium-based photocatalytic systems that required longer reaction times and higher loadings of additives. thieme-connect.com

Table 1: Optimization of Organophotocatalytic Coupling of this compound and Cyclohexyl NHPI Ester

| Entry | Photocatalyst (mol%) | Electron Shuttle (mol%) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | 4CzIPN (1) | Ph₃N (2) | 1 | 85 | thieme-connect.com |

| 2 | Ru(bpy)₃(PF₆)₂ (1) | PhNMe₂ (10) | 3 | ~85 | thieme-connect.com |

Polarity-Mismatched Radical Addition Pathways

The aforementioned photocatalytic coupling proceeds through an uncommon polarity-mismatched radical addition mechanism. researchgate.netnih.gov In typical radical additions, an electron-rich radical (nucleophilic) preferentially adds to an electron-poor alkene, and vice-versa (polarity-matched). researchgate.net However, this reaction involves the addition of a nucleophilic alkyl radical, generated from the redox-active ester, to the electron-rich π-system of this compound. nih.gov

This challenging "polarity-mismatched" process is enabled by a unique synergistic activation pathway. researchgate.netnih.gov Mechanistic studies suggest that the process begins with the coordination of the NHPI ester to the boronic acid. researchgate.netnih.gov This complexation activates the ester, facilitating its reduction via single electron transfer and subsequent decomposition to generate a nucleophilic radical. researchgate.netnih.gov Concurrently, the resulting phthalimide anion acts as a nucleofuge that rebounds and coordinates to the boron atom, forming an ate-complex. This activates the this compound toward addition by the nucleophilic radical, overcoming the inherent polarity mismatch. researchgate.netnih.gov This mechanism provides high chemoselectivity for styrylboronic acids, even in the presence of other potential radical acceptors. nih.gov

**3.1.3. Copper-Catalyzed Cross-Coupling Reactions

Copper-Catalyzed Cross-Coupling Reactions

Carboxylation with Carbon Dioxide to α,β-Unsaturated Carboxylic Acids

This compound serves as a valuable substrate in copper-catalyzed carboxylation reactions using carbon dioxide (CO₂), an abundant and renewable C1 source. researchgate.netpku.edu.cn A simple and efficient system using a cuprous halide, such as copper(I) chloride (CuCl), can catalyze the carboxylation of alkenyl boronic acids to produce α,β-unsaturated carboxylic acids. researchgate.netpku.edu.cn

The reaction is typically performed in the presence of a base like potassium methoxide (KOMe) in a solvent such as dimethylacetamide (DMA). pku.edu.cn This method is also compatible with the corresponding potassium (E)-trifluoro(styryl)borate salt. researchgate.net The proposed catalytic cycle involves the formation of a copper alkoxide species, which then undergoes transmetalation with the this compound. pku.edu.cn The resulting styryl-copper intermediate performs a nucleophilic addition to CO₂, forming a copper carboxylate. Subsequent σ-metathesis with the base regenerates the catalyst and releases the potassium salt of the carboxylic acid. pku.edu.cn

Table 2: Copper-Catalyzed Carboxylation of (E)-Styrylboronic Acid Derivatives

| Substrate | Catalyst System | Yield (%) | Source |

|---|---|---|---|

| (E)-Styrylboronic acid | CuCl / KOMe in DMA | Good | researchgate.netpku.edu.cn |

| Potassium (E)-trifluoro(styryl)borate | CuCl / KOMe in DMA | Good | researchgate.net |

C(sp²)–N Bond Formation on Spirohydantoins

Copper catalysis also enables the functionalization of nitrogen-containing heterocycles using this compound. A method has been developed for the C(sp²)–N bond formation on spirohydantoins, a class of compounds with significant biological activity. uio.no This copper-catalyzed cross-coupling reaction demonstrates excellent regioselectivity, allowing for the specific arylation or alkenylation at the N-3 position of the spirohydantoin core. uio.no

The methodology is efficient and accommodates a diverse scope of boronic acids, including neutral, electron-rich, and electron-poor arylboronic acids, as well as heteroaryl and alkenyl boronic acids like this compound. uio.no The use of this compound in this transformation leads to the synthesis of N-3-styrylated spirohydantoins in good to excellent yields, providing access to novel structures for further investigation. uio.no

Stereoretentive Trifluoromethylthiolation

A stereoretentive copper-catalyzed trifluoromethylthiolation of styrylboronic acids has been developed, providing a method to synthesize vinyl trifluoromethyl thioethers. researchgate.net The trifluoromethylthio (SCF₃) group is of high interest in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. researchgate.net

This transformation proceeds with excellent stereoselectivity, meaning the configuration of the double bond in the starting (E)-styrylboronic acid is retained in the final product. researchgate.netscispace.com The reaction can be achieved under mild conditions using various trifluoromethylthiolating agents, such as silver(I) trifluoromethylthiolate (AgSCF₃) or N-trifluoromethylthiosuccinimide. researchgate.net The method exhibits good functional group tolerance and provides the desired products in high yields. researchgate.net

Table 3: Stereoretentive Trifluoromethylthiolation of (E)-Styrylboronic Acid

| SCF₃ Source | Key Features | Source |

|---|---|---|

| AgSCF₃ | High yield, excellent stereoselectivity, good functional group tolerance. | researchgate.net |

| N-Trifluoromethylthiosuccinimide | Achieves stereospecificity. | researchgate.net |

Conjugate Addition Reactions

This compound can act as a nucleophile in asymmetric conjugate addition reactions to α,β-unsaturated carbonyl compounds. These reactions are valuable for constructing chiral molecules. Chiral metallacycles, formed through coordination-driven self-assembly, have been employed as effective supramolecular catalysts for the addition of trans-styrylboronic acids to α,β-unsaturated ketones (enones). acs.orgnih.gov

These large, well-defined chiral catalysts create an asymmetric environment that induces high stereoselectivity. beilstein-journals.org For instance, chiral BINOL-based metalla-triangles have been shown to catalyze the conjugate addition of trans-styrylboronic acid to chalcone derivatives, affording chiral γ,δ-unsaturated ketones in high yields (up to 91%) and excellent enantioselectivities (up to 94% ee). acs.orgbeilstein-journals.org Similarly, O-monoacyltartaric acid has been used as an organocatalyst for the enantioselective conjugate addition of this compound to dienones, yielding monostyrylated products with good enantioselectivity. acs.org

Table 4: Asymmetric Conjugate Addition of this compound to Enones/Dienones

| Acceptor Type | Catalyst Type | Yield | Enantioselectivity (ee) | Source |

|---|---|---|---|---|

| α,β-Enones (e.g., Chalcone) | Chiral BINOL-based Metalla-triangle | up to 98% | up to 96% | acs.orgnih.gov |

| Dienones | O-Monoacyltartaric Acid | Good | Good | acs.org |

Enantioselective α-Alkenylation of Aldehydes via Synergistic Copper(II) and Amine Catalysis

A powerful method for the enantioselective α-alkenylation of aldehydes utilizes a synergistic combination of copper(II) and chiral amine catalysis. nih.govnih.gov This dual-catalyst system allows for the direct formation of α-formyl olefins from readily available aldehydes and boronic acids under mild, room-temperature conditions. nih.govorganic-chemistry.org The proposed mechanism involves the simultaneous activation of the aldehyde through the formation of a nucleophilic enamine with the chiral amine catalyst, and the boronic acid via transmetalation with the copper(II) salt to generate a highly electrophilic Cu(III)-olefin intermediate. nih.govorganic-chemistry.org

This synergistic approach has proven effective for a broad range of electronically diverse styrylboronic acids. nih.gov Notably, both electron-poor and electron-rich styrene substrates serve as excellent coupling partners, affording the corresponding α-vinyl formyl adducts in good yields and with high levels of enantioselectivity. nih.gov This demonstrates the robustness and wide applicability of this dual catalytic system in synthesizing chiral α-alkenylated aldehydes.

Table 1: Enantioselective α-Alkenylation of Aldehydes with Various Styrylboronic Acids nih.gov

| Entry | This compound | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-CF₃-Styrylboronic acid | 67 | 93 |

| 2 | 4-F-Styrylboronic acid | 77 | 91 |

| 3 | 4-Cl-Styrylboronic acid | 70 | 92 |

| 4 | This compound | 73 | 94 |

| 5 | 4-MeO-Styrylboronic acid | 70 | 92 |

Enantioselective Conjugate Addition to Dienones Catalyzed by O-Monoacyltartaric Acids

O-monoacyltartaric acids (MATs) have been identified as effective organocatalysts for the enantioselective conjugate addition of this compound to dienones. acs.orgfigshare.comresearchgate.net This reaction provides access to monostyrylated products with good enantioselectivity. acs.orgfigshare.com The catalytic cycle is believed to involve the formation of a chiral acyloxyborane intermediate from the reaction of the boronic acid with the tartaric acid derivative. conicet.gov.ar This intermediate then reacts with the dienone in a stereocontrolled manner. conicet.gov.ar

DFT calculations suggest that the transition states are stabilized by hydrogen-bonding interactions, with the free carboxylic acid group of the catalyst interacting with the carbonyl group of the acyloxyborane. conicet.gov.ar This interaction helps to rigidify the transition state assembly and dictate the stereochemical outcome of the reaction. conicet.gov.ar The use of (thio)urea co-catalysts has been shown to significantly enhance the catalytic activity and enantioselectivity, allowing for a reduction in the loading of the primary MAT catalyst. organic-chemistry.org

Asymmetric Conjugate Addition to α,β-Enones Catalyzed by Chiral Metallacycles

Chiral metallacycles, constructed through coordination-driven self-assembly, have emerged as powerful supramolecular catalysts for the asymmetric conjugate addition of trans-styrylboronic acids to α,β-unsaturated ketones. acs.orgresearchgate.netnih.govacs.org These well-defined, discrete metalla-supramolecules, often incorporating chiral BINOL (1,1'-bi-2-naphthol) derivatives, can create a chiral environment that effectively induces high stereoselectivity. acs.orgresearchgate.netacs.org

In these systems, the metallacycle acts as a catalyst, enhancing both the reaction rate and the enantioselectivity of the addition. acs.orgresearchgate.net The reactions typically proceed in the presence of an additive, such as Mg(OtBu)₂, to afford chiral γ,δ-unsaturated ketones in moderate to quantitative yields and with high enantiomeric excesses. researchgate.net The formation of the metallacycle with multiple catalytic sites and a defined chiral cavity is crucial for achieving enhanced activity and stereoselectivity compared to the monomeric chiral ligand alone. acs.org Similarly, chiral cages based on SPINOL (1,1′-spirobiindane-7,7′-diol) have also been successfully employed for this transformation. chinesechemsoc.org

Table 2: Asymmetric Conjugate Addition of trans-Styrylboronic Acids to α,β-Enones Catalyzed by Chiral Metallacycles researchgate.net

| Entry | α,β-Enone | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | 15 | 98 | 96 |

| 2 | 4'-Methylchalcone | 15 | 95 | 95 |

| 3 | 4'-Methoxychalcone | 15 | 92 | 94 |

| 4 | 4'-Chlorochalcone | 15 | 97 | 95 |

| 5 | Benzalacetone | 15 | 40 | 87 |

Petasis (Borono-Mannich) Reactions

The Petasis reaction, a multicomponent transformation involving a boronic acid, an amine, and a carbonyl compound, is a powerful tool for the synthesis of substituted amines. wikipedia.orgnih.gov

Substrate Scope with Electron-Rich Styrylboronic Acids

The Petasis reaction generally shows good reactivity with electron-rich boronic acids, and (E)-styrylboronic acid is a competent substrate in this regard. nih.gov For instance, in reactions with 2-pyridinecarboxaldehyde and various amines, (E)-styrylboronic acid provides the corresponding Petasis products in good yields, typically over 70%. nih.gov This reactivity extends to other systems as well; for example, (E)-styrylboronic acid reacts with 2-aminothiophene-3-carboxamide and glyoxylic acid in hexafluoroisopropanol (HFIP) to give the desired product in good yield. acs.org The use of highly polar protic solvents like HFIP can accelerate the reaction and improve yields. wikipedia.orgacs.org In contrast, electron-deficient boronic acids often fail to react effectively under similar conditions. nih.gov

Investigation of Byproduct Formation in Petasis Reactions

In certain Petasis reactions involving (E)-styrylboronic acid, the formation of byproducts has been observed. nih.gov For example, the reaction of 4-(dimethylamino)-2-pyridinecarboxaldehyde with (E)-styrylboronic acid can lead to the formation of a direct alkylation byproduct in addition to the expected Petasis product. nih.gov Additionally, when 2-aminothiophene-3-carboxamide, glyoxylic acid, and phenylboronic acid are reacted, two byproducts are formed, albeit in low conversion. nih.gov The nature and formation of these byproducts are dependent on the specific substrates and reaction conditions employed.

Electrophilic Aromatic Substitution with Boron Reagents

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. aakash.ac.in While the direct borylation of aromatic compounds via SEAr using boron electrophiles is a known process, it has been applied in a limited number of cases for the synthesis of borinic acids. mdpi.com The regioselectivity of this transformation is governed by the electronic and steric properties of the substituents on the aromatic ring. mdpi.com More commonly, arylboronic acids are synthesized through the reaction of organometallic reagents (like Grignard or organolithium reagents) with electrophilic boron species. organic-chemistry.org

In the context of this compound, the "electrophilic aromatic substitution" more commonly refers to reactions where the this compound itself, or a derivative, acts as the nucleophile, for instance, in Friedel-Crafts-type reactions or other additions to electrophilic species, rather than the aromatic ring of the styryl group undergoing substitution by a boron electrophile. The term can be broadly interpreted, but direct electrophilic borylation on the styryl aromatic ring is not a primary or common reaction pathway described for this compound.

Mechanistic Insights into Styrylboronic Acid Transformations

Elucidation of Petasis Reaction Pathways via Density Functional Theory

Density Functional Theory (DFT) calculations have provided significant insights into the reaction pathway. It is generally accepted that the reaction initiates with the formation of an iminium ion from the aldehyde and amine components. mdpi.com Concurrently, the boronic acid can interact with a hydroxyl group, often from a salicylaldehyde derivative or an α-hydroxy acid, to form a tetrahedral boronate "ate" complex. mdpi.com

One proposed mechanism suggests an intramolecular transfer of the styryl group from the boronate complex to the iminium ion. wikipedia.orgorganic-chemistry.org This transfer is thought to be irreversible, which contributes to the high efficiency and broad scope of the Petasis reaction compared to the classic Mannich reaction where the final step is often reversible. organic-chemistry.org DFT studies have been employed to model the transition states of this intramolecular transfer, helping to rationalize the observed stereoselectivities in asymmetric variants of the reaction. nih.gov For instance, in reactions involving glyoxylic acid, electron-rich boronic acids like (E)-styrylboronic acid tend to give good yields, while electron-deficient ones may require elevated temperatures to react effectively. nih.gov

Mechanistic Studies of Synergistic Catalysis in Asymmetric Alkenylation

Synergistic catalysis, where two distinct catalysts simultaneously activate the reaction partners, has emerged as a powerful strategy for developing novel asymmetric transformations. nih.gov The asymmetric α-alkenylation of aldehydes with styrylboronic acids is a prime example of this approach, often employing a combination of a transition metal catalyst and a chiral amine organocatalyst. nih.gov

Mechanistic studies, including kinetic analyses and computational modeling, have shed light on the intricate interplay between the catalytic cycles. In a typical system, the chiral amine reacts with the aldehyde to form a nucleophilic enamine intermediate. nih.gov Simultaneously, the transition metal, often copper(II), undergoes transmetalation with the styrylboronic acid. nih.gov Subsequent oxidation can generate a highly electrophilic metal-olefin intermediate. nih.gov

Radical Intermediates and Reaction Pathways in Photoredox Catalysis

Photoredox catalysis has opened up new avenues for the generation and utilization of radical intermediates under mild conditions. nih.gov Styrylboronic acids can serve as precursors to styryl radicals in these transformations. The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) event with a suitable reaction partner.

In some instances, the this compound itself can be oxidized or reduced to generate the corresponding radical. For example, a generated benzylic radical from a this compound can be oxidized to a benzylic carbocation, which then undergoes deborylation to yield an (E)-1,2-disubstituted olefin. nih.gov This strategy has been applied to the synthesis of complex molecular scaffolds. nih.gov

Alternatively, photoredox catalysis can be used to generate other radical species that then react with styrylboronic acids. Polarity-matched vinylation, where an electron-rich radical reacts with an electron-poor alkene or vice versa, is a common strategy. researchgate.net However, photoredox catalysis has also enabled polarity-mismatched C(sp³)–C(sp²) cross-coupling reactions. researchgate.net In these systems, synergistic activation of both the radical precursor and the organoboron reagent is crucial. researchgate.net Mechanistic studies have revealed that the reaction can proceed through unusual radical addition pathways that are orthogonal to established processes. researchgate.net The use of additives can be critical in these reactions, for instance, to facilitate the reduction of a catalyst-substrate complex. researchgate.net

Stereochemical Control and Enantioselective Mechanisms

Achieving high levels of stereochemical control is a central goal in modern organic synthesis. In reactions involving styrylboronic acids, various strategies have been developed to induce enantioselectivity, relying on different types of catalysts and non-covalent interactions.

Role of Hydrogen Bonding in Chiral Organocatalysis

Chiral organocatalysts that operate through hydrogen bonding have proven effective in controlling the enantioselectivity of reactions with styrylboronic acids. wikipedia.org These catalysts, which can include thioureas, squaramides, and α-hydroxy acids, can activate substrates and stabilize transition states through the formation of hydrogen bonds. wikipedia.orgconicet.gov.ar

DFT calculations have been particularly valuable in elucidating the role of hydrogen bonding in these systems. conicet.gov.ar For example, in the conjugate alkenylboration of enones catalyzed by O-monoacyltartaric acids, it is proposed that a five-membered acyloxyborane intermediate is formed. conicet.gov.ar The free carboxylic acid group of the catalyst can then form a hydrogen bond with the carbonyl group of this intermediate, stabilizing the transition state and reducing its flexibility. conicet.gov.ar Additional non-classical C-H···O hydrogen bonds can further contribute to the stabilization and ultimately determine the observed enantioselectivity. conicet.gov.ar The catalyst essentially acts as a scaffold, bringing the reactants together in a well-defined chiral environment.

Supramolecular Catalysis and Enantioselectivity Modulation within Metallacycle Assemblies

Supramolecular chemistry offers a powerful approach to catalysis by creating well-defined, confined reaction environments. Chiral metallacycles and metal-organic cages have been successfully employed as catalysts for asymmetric reactions involving styrylboronic acids. acs.orgresearchgate.netchinesechemsoc.org These large, self-assembled structures can encapsulate substrates and catalysts, leading to enhanced reactivity and stereoselectivity. acs.orgchinesechemsoc.org

The principle behind this strategy is to restrict the conformational freedom of the reactants and transition states within the chiral cavity of the supramolecular assembly. chinesechemsoc.orgchinesechemsoc.org For instance, chiral metallacycles constructed from chiral BINOL derivatives and metal corners have been used in the asymmetric conjugate addition of trans-styrylboronic acids to α,β-unsaturated ketones. acs.orgresearchgate.net These metallacycles have been shown to significantly enhance both the catalytic activity and the enantioselectivity of the reaction, affording chiral γ,δ-unsaturated ketones in high yields and with excellent enantiomeric excesses. acs.orgresearchgate.net The confinement effect of the supramolecular cage is believed to be responsible for the observed enhancement in stereoselectivity. chinesechemsoc.org

Dehalogenation Side Reactions and Mitigation Strategies in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While generally highly efficient, side reactions can sometimes diminish the yield of the desired product. One common side reaction is the dehalogenation of the organohalide starting material. acs.orgnih.gov

In the context of coupling styrylboronic acids with halogenated substrates, particularly halogenated aminopyrazoles, dehalogenation can be a significant issue. acs.orgnih.govresearchgate.net Mechanistic studies have revealed that the propensity for dehalogenation can depend on the nature of the halogen. For instance, iodo-substituted pyrazoles have been found to be more prone to dehalogenation compared to their bromo and chloro counterparts. acs.orgnih.govresearchgate.net

Alternating Copolymerization Mechanisms (e.g., Ternary Molecular Complex, Cross-Propagation, Radical Complex)

The alternating copolymerization of this compound derivatives, particularly α-styrylboronic acid pinacol ester (StBpin), with electron-deficient olefins represents a significant area of research in polymer chemistry. researchgate.netrsc.org This process allows for the synthesis of copolymers with a highly regular, alternating structure, which is challenging to achieve through other polymerization methods. researchgate.netnih.gov The mechanisms governing this alternation are generally categorized into three main models: the ternary molecular complex mechanism, the cross-propagation mechanism, and the radical complex mechanism. researchgate.net

Ternary Molecular Complex (TMC) Mechanism: This model proposes the formation of a complex between the electron-donor monomer (this compound derivative), the electron-acceptor monomer (e.g., an acrylate or maleimide), and sometimes a Lewis acid. researchgate.netresearchgate.net This ternary complex then polymerizes as a single unit. The formation of this complex is thought to significantly influence the reactivity and stereochemistry of the polymerization. researchgate.net While the role of the TMC is recognized as important, its precise contribution and the kinetics involved are still subjects of investigation. researchgate.net Molecular orbital calculations have been employed to understand the reactivities of the monomers within this complex. researchgate.net

Cross-Propagation Mechanism: This is one of the most widely accepted models for alternating copolymerization. cmu.edu It posits that the preference for alternation is due to highly favorable rates of cross-propagation reactions compared to homo-propagation. nih.gov In the context of this compound, a growing polymer chain ending in a this compound radical unit will preferentially react with an electron-deficient comonomer, and vice-versa. rsc.org This high cross-propagation rate constant (kcp) relative to the homo-propagation rate constants (kp) leads to a highly alternating polymer sequence. researchgate.net Research on the radical copolymerization of StBpin with various electron-deficient olefins like n-butyl acrylate, N,N-dimethylacrylamide, and N-ethylmaleimide has shown a strong tendency for alternation, which is consistent with a dominant cross-propagation pathway. rsc.org

Radical Complex (RC) Mechanism: This mechanism involves the formation of a complex between the propagating radical chain end and a monomer. researchgate.net The reactivity of this radical-monomer complex is different from that of the free radical, influencing the monomer addition sequence. This model, along with the TMC and cross-propagation models, provides a framework for understanding the kinetic behavior observed in these complex copolymerization systems. researchgate.netresearchgate.net

Studies comparing StBpin with styrene in alternating copolymerizations have revealed that while StBpin leads to copolymers with higher alternating selectivity, it also results in lower yields and molecular weights due to its lower reactivity. rsc.org The unique reactivity of this compound derivatives, influenced by the boron-containing group, is a key factor in these outcomes. acs.org

Table 1: Radical Copolymerization of α-Styrylboronic Acid Pinacol Ester (M1) with Electron-Deficient Olefins (M2) This table summarizes typical outcomes from alternating copolymerization studies, illustrating the high selectivity and the challenges in achieving high molecular weight.

| Comonomer (M2) | Polymerization Type | Alternating Selectivity | Molecular Weight (Mn) | Polymer Yield | Reference |

|---|---|---|---|---|---|

| N-Ethylmaleimide | Radical | High | Low | Low | rsc.org |

| n-Butyl Acrylate | Radical | High | Low | Low | rsc.org |

| N,N-Dimethylacrylamide | Radical | High | Low | Low | rsc.org |

| Acrylonitrile | Radical | High | Low | Low | rsc.org |

Boron to Copper Transmetalation Processes in Catalytic Cycles

Transmetalation from boron to copper is a fundamental step in many copper-catalyzed cross-coupling reactions involving styrylboronic acids and their derivatives. mdpi.compku.edu.cn This process typically involves the transfer of the styryl group from the boron atom to the copper center, forming a styryl-copper intermediate that can then participate in subsequent bond-forming steps. nih.gov

The mechanism of B-to-Cu(II) transmetalation has been shown to be facilitated by the presence of a coordinating base, such as a hydroxide or alkoxide. mdpi.com The base coordinates to the boronic acid, forming a more nucleophilic boronate species, which then readily transfers the organic group to the Cu(II) center. This often proceeds through a mixed Cu-(μ-OH)-B intermediate. mdpi.com A proposed catalytic cycle for the copper-catalyzed carboxylation of (E)-styrylboronic acid illustrates this principle. The cycle begins with a copper(I) catalyst precursor which, after ligand exchange with a base (e.g., KOMe), forms a copper alkoxide. This species undergoes transmetalation with the this compound to generate a styryl-copper intermediate. pku.edu.cn This intermediate then reacts with an electrophile (in this case, CO2) before the catalyst is regenerated. pku.edu.cn

While a single B-to-Cu transmetalation is often favored, a second transmetalation to form a bis-organocopper(II) complex can be kinetically disfavored. mdpi.com Instead, alternative pathways, such as a coupled transmetalation-electron transfer (TET) process, may occur, leading to the formation of organocopper(III) complexes that readily undergo reductive elimination to form the desired product. mdpi.com

Table 2: Key Steps in a Proposed Cu-Catalyzed Carboxylation of this compound This table outlines the sequence of events in a representative catalytic cycle involving B-to-Cu transmetalation.

| Step | Process | Reactants | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Catalyst Activation | CuCl, Base (KOMe) | Copper Alkoxide Complex | pku.edu.cn |

| 2 | Transmetalation | This compound, Copper Alkoxide | Styryl-Copper Intermediate | pku.edu.cn |

| 3 | Carboxylation | Styryl-Copper Intermediate, CO2 | Copper Carboxylate | pku.edu.cn |

| 4 | Metathesis/Regeneration | Copper Carboxylate, Base (KOMe) | Carboxylic Acid Salt, Copper Alkoxide | pku.edu.cn |

Advanced Applications in Polymer and Materials Science

Boron-Containing Polymers

The incorporation of boron, specifically in the form of boronic acid or its esters, into polymer backbones or side chains imparts unique characteristics. These include responsiveness to diols (like glucose), dynamic covalent bond formation, and versatile post-polymerization modification capabilities.

The creation of well-defined boron-containing polymers begins with the synthesis of high-purity monomers. For styrenic systems, this involves introducing a boronic acid group onto the styrene molecule. The synthesis of these monomers can be challenging due to the inherent instability and difficult purification of boronic acids. researchgate.netrsc.org A variety of synthetic strategies have been developed for monomers with polymerizable groups such as styrenics, (meth)acrylates, and (meth)acrylamides. researchgate.netrsc.org The complexity of the synthesis and the Lewis acidity of the resulting boronic acid moiety are critical factors that influence the monomer's suitability for specific applications. rsc.org To overcome stability issues, the boronic acid is often protected as a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, prior to polymerization. rsc.orgmdpi.com

The synthesis of polymers containing boronic acids or their esters can be challenging due to their instability. acs.org N-methyliminodiacetic acid (MIDA) has been introduced as a unique and effective protecting group to stabilize the boronic acid functionality. acs.orgbldpharm.com The resulting MIDA boronate-containing monomers are robust and can be used in polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. bldpharm.combldpharm.com

MIDA boronate stabilized polymers exhibit remarkable stability in the presence of air, moisture, and during chromatographic purification. acs.org This stability makes them exceptional platforms for the synthesis of other organoboron polymers. acs.orgbldpharm.com The MIDA group can be easily deprotected under mild basic conditions to yield the free boronic acid. bldpharm.combldpharm.com This allows these polymers to serve as versatile intermediates for creating functionalized polymers through post-polymerization modifications, such as Suzuki-Miyaura coupling. acs.org The combination of stability and synthetic versatility gives MIDA boronate stabilized polymers significant potential in materials science and biomedical fields. acs.org

Research has demonstrated that α-styrylboronic acid pinacol ester (StBpin) can undergo alternating radical copolymerization with various electron-deficient olefin comonomers. rsc.orgrsc.org This process allows for the creation of copolymers with a highly regular, alternating sequence of the two different monomer units. rsc.org The control of the polymerization sequence is a significant goal in polymer chemistry, as it allows for precise tuning of material properties. rsc.org

The alternating copolymerization of StBpin has been successfully achieved with comonomers such as n-butyl acrylate (nBA), N,N-dimethylacrylamide (DMAA), acrylonitrile (AN), and N-ethylmaleimide (EMI). rsc.orgrsc.org Compared to similar copolymerizations using styrene, StBpin generally results in a higher degree of alternating selectivity. rsc.orgrsc.org This enhanced selectivity is attributed to the electronic properties of the boronate ester group. rsc.org However, this enhanced control comes at the cost of reduced reactivity, often leading to lower polymer yields and molecular weights under similar conditions. rsc.orgrsc.org

| Comonomer (Electron-Deficient Olefin) | Polymer Abbreviation | Key Findings | References |

| n-Butyl Acrylate (nBA) | poly(StBpin-alt-nBA) | Achieved alternating copolymerization. | rsc.org, rsc.org |

| N,N-Dimethylacrylamide (DMAA) | poly(StBpin-alt-DMAA) | Formed copolymers with high alternating selectivity. | rsc.org, rsc.org |

| Acrylonitrile (AN) | poly(StBpin-alt-AN) | Successful alternating radical copolymerization. | rsc.org, rsc.org |

| N-Ethylmaleimide (EMI) | poly(StBpin-alt-EMI) | Demonstrated alternating behavior with StBpin. | rsc.org |

Post-polymerization modification is a powerful strategy that allows for the incorporation of functional groups that might not be compatible with the initial polymerization conditions. cmu.edu Polymers containing styrylboronic acid esters are excellent candidates for this approach, as the boronate group serves as a versatile chemical handle for subsequent reactions. acs.orgresearchgate.net

One of the most common and effective modification techniques is the Suzuki-Miyaura cross-coupling reaction. acs.orgrsc.org This palladium-catalyzed reaction allows for the efficient formation of new carbon-carbon bonds by coupling the boronate ester on the polymer side chain with various aryl or vinyl halides. acs.orgrsc.org This method enables the introduction of a wide array of functionalities into the polymer structure, creating tailored macromolecules for specific applications. acs.org This strategy has been used to modify aryl bromide-containing polymers with various boronic acids and to introduce functionalities like alkenes, amines, and aldehydes into polylactide side chains. rsc.org The ability to transform the boronate pendants allows for the synthesis of copolymers that would be inaccessible through direct polymerization of the corresponding functional monomers. researchgate.netacs.org

Radical Copolymerization of this compound Pinacol Esters with Electron-Deficient Olefins

Functional Materials Development

The unique electronic and chemical properties of organoboron compounds, derived from this compound, make them highly suitable for the development of advanced functional materials, particularly in the field of optoelectronics.

Borinic acids [R₂B(OH)] and their derivatives are a subclass of organoboranes that have garnered significant interest for their applications in optoelectronic materials. mdpi.comresearchgate.net Specifically, four-coordinated borinic acid derivatives, where the boron atom is chelated by a bidentate ligand, have been extensively studied for their luminescent properties and use in organic light-emitting diodes (OLEDs). mdpi.com These compounds can be synthesized from precursors like this compound. mdpi.comresearchgate.net

In OLEDs, these boron-containing materials can function as efficient emitters or as hole-transporting layers (HTLs). ktu.edunih.gov The incorporation of a boron center into a π-conjugated ligand framework can lead to materials with high thermal stability, good film-forming properties, and desirable photophysical characteristics, such as high quantum yields and specific emission colors. mdpi.comnih.gov For instance, diarylborinic acids chelated with ligands like 8-hydroxyquinolates have been developed as emitters. mdpi.comresearchgate.net The design and synthesis of novel N,N'-chelated organoboron compounds are actively being pursued for applications in high-performance, solution-processed OLEDs. researchgate.net The versatility of boronic acid chemistry allows for fine-tuning of the electronic properties of these materials to optimize device performance, leading to OLEDs with high efficiency, brightness, and color purity. ktu.edu

Boronic Acid-Modified Silicones for Stimuli-Responsive Systems

The incorporation of boronic acid functionalities into silicone polymers has paved the way for a new class of "smart" materials that can respond to external stimuli. mcmaster.ca This responsiveness is primarily due to the ability of boronic acids to form reversible covalent bonds with diols, such as sugars, and to change their ionization state and solubility in response to pH changes. mcmaster.camdpi.com

The covalent attachment of boronic acids to silicone backbones can lead to the development of stimuli-responsive silicone materials. mcmaster.ca These materials can be designed as either telechelic polymers, with boronic acid groups at the ends of the silicone chains, or as pendant polymers, with boronic acid groups distributed along the chain. frontiersin.org The synthesis of these modified silicones is often achieved through a two-step process involving the protection of the boronic acid followed by hydrosilylation onto a hydride-functional silicone. mcmaster.carsc.org

One of the remarkable properties of these boronic acid-modified silicones is their ability to form elastomeric structures upon exposure to water, even without traditional chemical crosslinks. frontiersin.org This transformation is attributed to the self-association of the boronic acid groups. mcmaster.ca In pendant silicone boronates, the interaction of the trivalent boron with adjacent oxygen atoms can create secondary crosslinking through Lewis acid/base complexes, similar to the chemistry of "Silly Putty". frontiersin.org This allows for the tuning of the material's modulus over a significant range. frontiersin.org

The stimuli-responsive nature of these materials has potential applications in various fields, including drug delivery, analytical devices, and microfluidics. rsc.org For instance, the affinity of boronic acids for mucosal surfaces, due to their binding with mucin, makes them promising for biomedical devices that come into contact with such surfaces, like contact lenses. frontiersin.org The ability to tune the material's properties through external stimuli like pH or the presence of competitive diol ligands opens up possibilities for creating switchable surfaces and other advanced functional materials. mcmaster.carsc.org

Table 1: Properties of Boronic Acid-Modified Silicones

| Polymer Architecture | Boronic Acid Content | Key Property | Potential Application |

|---|---|---|---|

| Telechelic | Varies (MW 1000-7000 g/mol ) frontiersin.org | Forms elastomers upon hydration frontiersin.org | Biomedical devices frontiersin.org |

Boronic Styryl BODIPYs as Dyes for Photosensitized Solar Cells (DSSCs)

In the quest for efficient and environmentally friendly energy sources, dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells. sci-hub.se The performance of DSSCs is heavily reliant on the sensitizer dye, which is responsible for light absorption and electron injection. sci-hub.se Boron-dipyrromethene (BODIPY) dyes are attractive candidates due to their strong absorption in the visible and near-infrared regions. sci-hub.seiitm.ac.in

Recent research has focused on modifying the BODIPY core to enhance its performance in DSSCs. sci-hub.semdpi.com One successful strategy involves the introduction of a this compound group. mdpi.com The boronic acid function serves as an effective anchoring group to the titanium dioxide (TiO2) semiconductor, forming stable boronate esters. mdpi.comresearchgate.net This covalent deposition is crucial for efficient electron injection from the excited dye into the conduction band of the TiO2. mdpi.com

A study detailed the synthesis of two new BODIPY dyes, a monostyryl and a distyryl derivative, both featuring a boronic acid anchoring group. mdpi.comnih.gov These were synthesized via a microwave-assisted Knoevenagel reaction. mdpi.comnih.gov The photophysical and electrochemical properties of these dyes were investigated, revealing their potential as sensitizers in both acetonitrile and water-based electrolytes. mdpi.comnih.gov

Experimental data showed that both the monostyryl and distyryl BODIPY dyes exhibited photosensitizing activities. mdpi.comresearchgate.net Notably, the distyryl BODIPY consistently outperformed the monostyryl version in terms of efficiency. mdpi.comresearchgate.netnih.gov The introduction of the styryl moiety extends the π-conjugation of the dye, which is beneficial for light harvesting. mdpi.com Furthermore, the design of these dyes often follows a donor-π-acceptor (D-π-A) architecture to facilitate effective intramolecular charge transfer upon photoexcitation. sci-hub.se

The development of boronic styryl BODIPYs opens new avenues for creating more efficient and stable DSSCs, including those that utilize environmentally benign water-based electrolytes. mdpi.comnih.gov

Table 2: Performance of Boronic Styryl BODIPY Dyes in DSSCs

| Dye | Key Structural Feature | Electrolyte | Performance Highlight |

|---|---|---|---|

| Monostyryl BODIPY | Single styryl group, boronic acid anchor mdpi.com | Acetonitrile & Water mdpi.com | Effective photosensitizer mdpi.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions and molecular interactions involving styrylboronic acid. Its applications have provided significant insights into reaction mechanisms and the principles of crystal engineering.

Reaction Mechanism Elucidation

DFT calculations have been instrumental in unraveling the mechanisms of several key reactions involving this compound, including the Petasis reaction and alkenylboration.

Petasis Reaction: The Petasis borono-Mannich reaction is a versatile multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines. nih.govorganic-chemistry.orgwikipedia.org For this compound, DFT studies have helped to elucidate the reaction pathway. nih.gov It is generally accepted that the reaction proceeds through the formation of an iminium ion from the amine and carbonyl components. organic-chemistry.orgmdpi.com The boronic acid then interacts with a hydroxyl group, often from a salicylaldehyde derivative or an α-hydroxy aldehyde, to form a tetrahedral boronate "ate" complex. mdpi.comacs.org This activation facilitates the intramolecular transfer of the styryl group to the electrophilic iminium carbon. wikipedia.orgacs.org DFT-based mechanistic studies have indicated that in certain cases, an alcohol component is involved in the formation of a key enol intermediate and plays a crucial role in proton-transfer steps. nih.gov The stereochemical outcome of the reaction, particularly when using chiral α-hydroxy aldehydes, can be rationalized through transition state models supported by DFT calculations. researchgate.net For instance, the diastereoselectivity is often explained by a six-membered ring transition state. researchgate.net

Alkenylboration: DFT calculations have also shed light on the mechanism of the enantioselective conjugate addition of this compound to enones. conicet.gov.ar In these reactions, catalyzed by species like O-monoacyltartaric acids, DFT studies suggest the initial formation of a chiral acyloxyborane intermediate. conicet.gov.ar The electron-withdrawing nature of the acyloxy group enhances the Lewis acidity of the boron atom, facilitating its coordination to the carbonyl oxygen of the enone. conicet.gov.ar The subsequent intramolecular attack of the styryl group onto the activated enone proceeds through a highly ordered transition state. conicet.gov.ar Analysis of the frontier molecular orbitals (FMOs) of the reactants, such as the interaction between the highest occupied molecular orbital (HOMO) of the this compound and the lowest unoccupied molecular orbital (LUMO) of the enone, supports the nucleophilic addition mechanism. conicet.gov.ar

Intermolecular Interactions and Crystal Engineering of Boronic Acid Co-Crystals

DFT is a valuable tool for understanding the non-covalent interactions that govern the formation and structure of boronic acid co-crystals. diva-portal.org These interactions are fundamental to the field of crystal engineering, which aims to design new materials with specific properties. diva-portal.org Boronic acids, including this compound, are versatile building blocks in crystal engineering because the boronic acid group can act as both a hydrogen bond donor and acceptor. diva-portal.orgresearchgate.net

DFT calculations, often incorporating dispersion corrections (DFT-D), are used to compute binding energies and lattice energies of co-crystals. diva-portal.org This provides insight into the strength and nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal lattice. diva-portal.orgresearchgate.net For example, studies on co-crystals of phenylboronic acid derivatives have shown that the B(OH)2 group can form various hydrogen-bonding motifs, including dimers and chains, with other molecules. researchgate.netresearchgate.net The conformation of the boronic acid group (syn or anti) can significantly influence the resulting supramolecular architecture. researchgate.net By analyzing these interactions, DFT can help predict and rationalize the formation of different co-crystal structures. diva-portal.orgnih.gov

Stereochemical Prediction and Rationalization

Computational methods, particularly DFT, play a crucial role in predicting and rationalizing the stereochemical outcomes of reactions involving this compound. These studies provide a molecular-level understanding of how stereoselectivity is achieved.

In stereoselective couplings between N-tosylhydrazones and alkenylboronic acids, DFT calculations have been used to elucidate the energy differences between possible transition states, thereby rationalizing the observed stereoselectivity. uniovi.es By modeling the approach of the boronic acid to the diazo compound intermediate, researchers can determine the most energetically favorable pathway leading to the major stereoisomer. uniovi.es

Similarly, in the enantioselective α-alkenylation of aldehydes with boronic acids, computational studies predict how the catalyst controls the stereochemistry. nih.gov For instance, DFT calculations can show how a chiral imidazolidinone catalyst shields one face of the enamine intermediate, leaving the other face accessible for electrophilic attack by the this compound derivative. nih.gov

In the context of intramolecular Diels-Alder (IMDA) reactions, DFT calculations can support the stereochemical assignment of the products. rsc.org By comparing experimental nuclear Overhauser effect (NOE) data with interproton distances estimated from DFT-optimized structures, the relative stereochemistry of complex polycyclic products can be confidently determined. rsc.org Furthermore, DFT can be used to rationalize the stereochemical outcome by analyzing the proposed transition states. rsc.org

The stereoselectivity of copper-catalyzed borylative additions to allenoates can also be explained through computational analysis. The stereochemistry is rationalized by considering the steric interactions in the approach of the boryl-cuprate intermediate to the allene. vt.edu The bulky boryl group is expected to add to the less sterically hindered face of the allene, leading to the observed stereoisomer. vt.edu

Table 1: Computational Methods in Stereochemical Analysis of this compound Reactions

| Reaction Type | Computational Method | Application |

| Stereoselective coupling with N-tosylhydrazones | DFT | Elucidation of energy differences in transition states to rationalize stereoselectivity. uniovi.es |

| Enantioselective α-alkenylation of aldehydes | DFT | Prediction of facial selectivity by shielding effects of a chiral catalyst. nih.gov |

| Intramolecular Diels-Alder (IMDA) | DFT | Support of stereochemical assignment through comparison with NOE data and analysis of transition states. rsc.org |

| Copper-catalyzed borylative addition to allenoates | Computational Analysis | Rationalization of stereoselectivity based on steric interactions in the transition state. vt.edu |

Analysis of Lewis Acidity and Steric Effects in Boronates

The Lewis acidity of boronates, including those derived from this compound, is a critical factor influencing their reactivity. Computational chemistry provides powerful tools for quantifying and understanding the interplay between Lewis acidity and steric effects.

DFT calculations are widely used to analyze the Lewis acidity of boron compounds. The Lewis acidity of boron trihalides, for example, has been extensively studied using DFT, revealing that the trend in acidity (BF₃ < BCl₃ < BBr₃) is not solely governed by electronegativity but also by factors like the strength of π-bonding between boron and the halogens and the energy of the LUMO. These fundamental principles can be extended to understand the reactivity of styrylboronates.

The quantification of Lewis acidity can be achieved through computational metrics such as the fluoride ion affinity (FIA). nih.govkit.edu Systematic computational analyses of large sets of Lewis acids have shown that while vacuum FIA values can be misleading due to charge-caused clustering, solvation-corrected FIA (FIA_solv) provides a more coherent ranking of Lewis acidity across different charge states. nih.govkit.edu

Steric effects, which refer to the spatial arrangement of atoms and groups around the boron center, play a crucial role in modulating the reactivity of boronates. numberanalytics.comlibretexts.org Bulky substituents can hinder the approach of a Lewis base to the boron atom, a phenomenon known as F-strain (front strain). libretexts.org The steric hindrance of a Lewis acid can be quantified computationally using methods like the percent buried volume (%V_bur), which measures the space occupied by the ligands around the Lewis acidic center. researchgate.net

Table 2: Computational Approaches for Analyzing Lewis Acidity and Steric Effects

| Parameter | Computational Method/Metric | Description |

| Lewis Acidity | DFT calculations, Fluoride Ion Affinity (FIA), Solvation-corrected FIA (FIA_solv) | Quantifies the electron-accepting ability of the boron center. nih.govkit.edu |

| Steric Effects | Percent Buried Volume (%V_bur), F-strain analysis | Quantifies the spatial hindrance around the boron atom. libretexts.orgresearchgate.net |

| Reactivity | Energy decomposition analysis, Transition state analysis | Dissects the contributions of electronic and steric effects to the overall reactivity. |

Photodimerization Studies of Styryl Derivatives

Computational studies, particularly using DFT and time-dependent DFT (TD-DFT), have been employed to investigate the photodimerization of styryl derivatives, a process relevant to this compound due to its styryl moiety. These studies provide insights into the reaction mechanisms and the factors controlling the regio- and stereoselectivity of the [2+2] photocycloaddition reactions.

DFT calculations can be used to study the reaction mechanism by locating intermediates and transition states along the potential energy surface. dnu.dp.ua This allows for the determination of energy barriers, which can be used to compare the stability of different conformations and predict the most likely reaction pathway. dnu.dp.ua For styrylquinoline derivatives, DFT and TD-DFT have been used to study the photodimerization kinetics. amazonaws.com

In the case of 3-heteroarylacrylates, DFT studies have shown that the reactions exhibit good regio- and stereoselectivity through the formation of a biradical transition state. dnu.dp.ua The electronic properties of the molecules, such as global electrophilicity and nucleophilicity, can be evaluated to rationalize the stability of the resulting isomers. dnu.dp.ua

For styrylcoumarins, computational studies have corroborated experimental findings of E-Z photoisomerization as a significant deactivation pathway for the excited state. core.ac.uk DFT calculations of the frontier molecular orbitals (HOMO and LUMO) and calculated absorption spectra for the E and Z isomers can be correlated with experimental observations. core.ac.uk

Quantum-chemical calculations have also been used to study the photodimerization of styrylbenzoquinoline dyads. researchgate.net These studies predict the existence of conformers with π-stacking interactions, which pre-organize the molecules for excimer formation and photocycloaddition. researchgate.net TD-DFT calculations and natural transition orbital (NTO) analysis can identify the nature of the excited state involved in the photoreaction. researchgate.net

The effect of the environment on photodimerization has also been investigated computationally. For example, studies on styrylquinoline derivatives in Langmuir-Blodgett monolayers have shown that the surface morphology and intermolecular interactions, which can be modeled computationally, are correlated with the photodimerization kinetics. researchgate.net

Emerging Research Frontiers for Styrylboronic Acid

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency